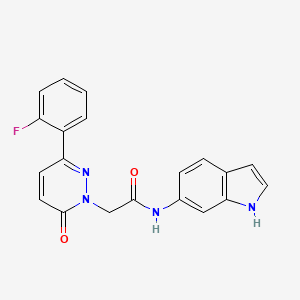
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines an indole moiety (1H-indol-6-yl) with a pyridazinone ring (3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)).
- The acetamide group (N-(1H-indol-6-yl)acetamide) is attached to the indole nitrogen.
- This compound may have interesting pharmacological properties due to its fused heterocyclic rings.
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-6-yl)acetamide: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar compounds with pyridazinone and indole moieties have been synthesized using various methods.
- Industrial production methods would likely involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Oxidation of the pyridazinone ring or the indole moiety.
Reduction: Reduction of functional groups (e.g., carbonyl reduction).
Substitution: Substitution reactions at the fluorophenyl or indole positions.
- Common reagents and conditions would depend on the specific reaction type.
- Major products could include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: Assessing its use in materials science or as a precursor for other chemicals.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include:
- Other pyridazinone derivatives and indole-containing compounds .
1-(2-fluoro-3-(methoxymethyl)-5-(trifluoromethyl)phenyl)ethanone: (CAS: 3002503-92-3) .
- Uniqueness lies in the combination of the pyridazinone and indole moieties.
Remember that while I’ve provided an overview, detailed experimental procedures and specific data would require further research
Properties
Molecular Formula |
C20H15FN4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C20H15FN4O2/c21-16-4-2-1-3-15(16)17-7-8-20(27)25(24-17)12-19(26)23-14-6-5-13-9-10-22-18(13)11-14/h1-11,22H,12H2,(H,23,26) |
InChI Key |
LRHDFPJXTBSGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















